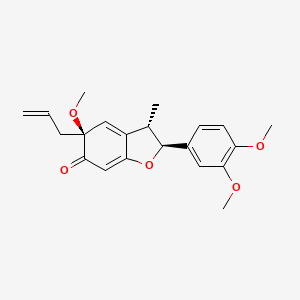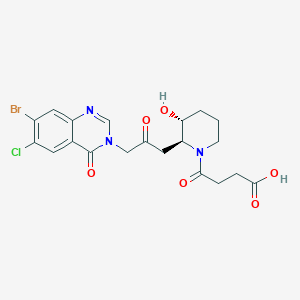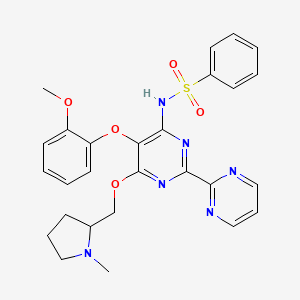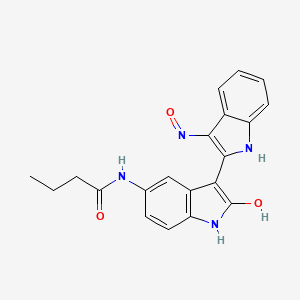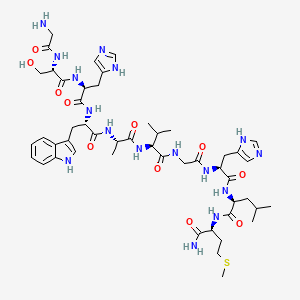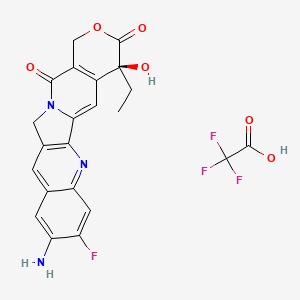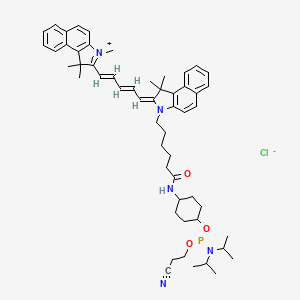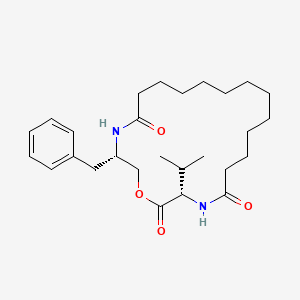
P-gp inhibitor 21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-glycoprotein inhibitor 21 is a compound that inhibits the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various xenobiotics and drugs from cells. P-glycoprotein is known for its role in multidrug resistance, particularly in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy . Inhibitors of P-glycoprotein, such as P-glycoprotein inhibitor 21, are therefore of significant interest in overcoming drug resistance and improving the effectiveness of cancer treatments .
準備方法
The synthesis of P-glycoprotein inhibitor 21 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure to achieve the desired product . Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities .
化学反応の分析
P-glycoprotein inhibitor 21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other substituents .
科学的研究の応用
P-glycoprotein inhibitor 21 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of drug transport and resistance. In biology, it is employed to investigate the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 21 is explored as a potential adjuvant therapy to enhance the effectiveness of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
作用機序
P-glycoprotein inhibitor 21 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of drugs from cells . This inhibition increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells . The molecular targets of P-glycoprotein inhibitor 21 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are essential for its transport function .
類似化合物との比較
P-glycoprotein inhibitor 21 is unique in its ability to specifically target the nucleotide-binding domains of P-glycoprotein, distinguishing it from other inhibitors that primarily bind to the drug-binding domain . Similar compounds include verapamil, cyclosporine A, and tariquidar, which also inhibit P-glycoprotein but through different mechanisms and binding sites . The specificity and potency of P-glycoprotein inhibitor 21 make it a valuable tool in overcoming multidrug resistance in cancer therapy .
特性
分子式 |
C27H42N2O4 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
(3S,19S)-19-benzyl-3-propan-2-yl-1-oxa-4,18-diazacycloicosane-2,5,17-trione |
InChI |
InChI=1S/C27H42N2O4/c1-21(2)26-27(32)33-20-23(19-22-15-11-10-12-16-22)28-24(30)17-13-8-6-4-3-5-7-9-14-18-25(31)29-26/h10-12,15-16,21,23,26H,3-9,13-14,17-20H2,1-2H3,(H,28,30)(H,29,31)/t23-,26-/m0/s1 |
InChIキー |
OZNXLLUCZQTESC-OZXSUGGESA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)OC[C@@H](NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
正規SMILES |
CC(C)C1C(=O)OCC(NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
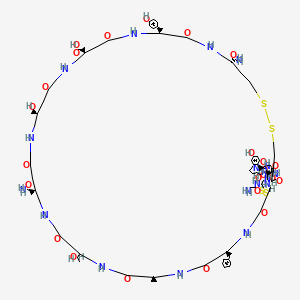
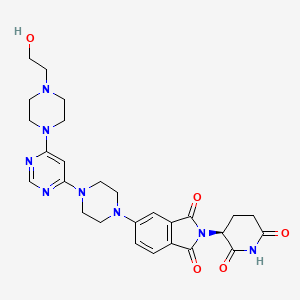
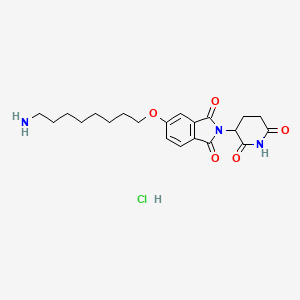
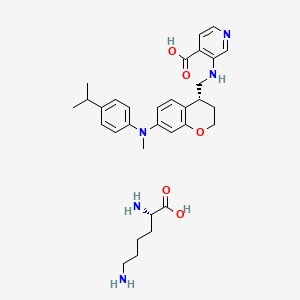
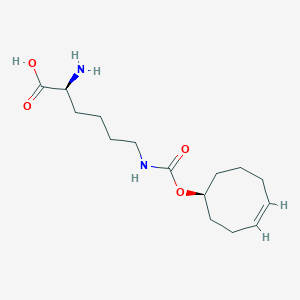
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
